molecular formula C8H20N2Sn B14489882 2,2-Dimethyl-N'-(trimethylstannyl)propanimidamide CAS No. 65332-15-2

2,2-Dimethyl-N'-(trimethylstannyl)propanimidamide

Cat. No.: B14489882
CAS No.: 65332-15-2
M. Wt: 262.97 g/mol
InChI Key: PFNOZYSNTCYXLB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with trimethyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles, such as halides or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form organotin oxides or other derivatives.

    Reduction Reactions: Reduction of the imidamide group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like THF or DCM.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous conditions to achieve selective reduction.

Major Products Formed

    Substitution Reactions: Products include various organotin derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include organotin oxides and other oxidized species.

    Reduction Reactions: Products include amines and other reduced forms of the original compound.

Scientific Research Applications

2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide has several applications in scientific research:

    Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organotin polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide involves the interaction of the trimethylstannyl group with various molecular targets. The organotin moiety can coordinate with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound useful in medicinal chemistry for targeting specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-N-(trimethylsilyl)propanamide: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.

    2,2-Dimethyl-N-(trimethylgermyl)propanamide: Contains a trimethylgermyl group, offering different chemical properties.

    2,2-Dimethyl-N-(trimethylplumbyl)propanamide: Features a trimethylplumbyl group, providing unique reactivity.

Uniqueness

2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications. The organotin moiety enhances its utility in organic synthesis and materials science, distinguishing it from similar compounds with different organometallic groups.

Properties

CAS No.

65332-15-2

Molecular Formula

C8H20N2Sn

Molecular Weight

262.97 g/mol

IUPAC Name

2,2-dimethyl-N'-trimethylstannylpropanimidamide

InChI

InChI=1S/C5H11N2.3CH3.Sn/c1-5(2,3)4(6)7;;;;/h1-3H3,(H2-,6,7);3*1H3;/q-1;;;;+1

InChI Key

PFNOZYSNTCYXLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=N[Sn](C)(C)C)N

Origin of Product

United States

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